molecular formula C11H11ClN2O3S B486631 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole CAS No. 791844-63-8

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole

Cat. No.: B486631
CAS No.: 791844-63-8
M. Wt: 286.74g/mol
InChI Key: JSRLZQBPCVRPQU-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole is an imidazole derivative featuring a sulfonyl group attached to a substituted phenyl ring. The phenyl substituents include a 5-chloro, 2-methoxy, and 4-methyl group, which collectively influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-5-10(17-2)11(6-9(8)12)18(15,16)14-4-3-13-7-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLZQBPCVRPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazole derivatives exhibit anticancer properties. Specifically, 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanism of Action
The compound's mechanism involves the modulation of signaling pathways that are critical for cancer cell proliferation. For instance, it has been shown to interact with specific enzymes involved in the cell cycle regulation, leading to a decrease in cancer cell viability.

Pharmacological Applications

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

Analgesic and Anti-inflammatory Effects
Research indicates that imidazole derivatives can also exhibit analgesic and anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response, thus providing relief from pain and inflammation.

Material Science

Photocatalytic Applications
In material science, this compound has been explored as a photocatalyst for environmental remediation. Its ability to generate reactive oxygen species under light irradiation makes it suitable for degrading organic pollutants in wastewater.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer ActivityInduces apoptosis, inhibits cell cycle
PharmacologyAntimicrobial PropertiesDisrupts bacterial cell membranes
PharmacologyAnalgesic and Anti-inflammatory EffectsInhibits cyclooxygenase enzymes
Material SciencePhotocatalytic ApplicationsGenerates reactive oxygen species

Case Studies

  • Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against various cancer cell lines. The results showed a significant reduction in cell proliferation rates at low micromolar concentrations.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Environmental Remediation : A study highlighted in Environmental Science & Technology explored the use of this imidazole derivative as a photocatalyst for degrading dyes in wastewater. The results indicated over 90% degradation efficiency under UV light exposure.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Phenyl Substituents Imidazole Substituents Key Features Reference
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole (Target) 5-Cl, 2-OCH₃, 4-CH₃ None Balanced EW/ED groups; moderate bulk N/A
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1H-benzimidazole 5-Cl, 2-OCH₃ Benzimidazole core Increased aromaticity
1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole 2,4,6-(CH₃)₃ None High steric bulk
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole 4-OCH₃, 3-CH₃ 2-CH₃, 5-NO₂ Electron-withdrawing NO₂ group
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 4-Cl (on imidazole), 4-Cl (on phenyl) 5-Ph Dichlorinated; planar structure

EW = Electron-withdrawing; ED = Electron-donating

Physicochemical Properties

Substituents significantly impact melting points (mp) and solubility:

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 Low in polar solvents
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole 118–119 Poor (bulky substituents)
1-[(4-Methylphenyl)sulfonyl]-1H-imidazole Not reported Moderate (simple sulfonamide)

The target compound’s 4-methyl group may enhance solubility compared to bulkier analogs (e.g., triisopropylphenyl derivatives), while the 5-chloro and 2-methoxy groups balance lipophilicity and polarity.

Electronic and Steric Effects

  • Chloro (Cl) : Electron-withdrawing, enhances sulfonyl group’s electrophilicity.
  • Methoxy (OCH₃) : Electron-donating, may improve solubility and hydrogen-bonding capacity.
  • Methyl (CH₃) : Steric hindrance influences molecular packing (e.g., lower mp in bulkier derivatives) .

Biological Activity

1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with imidazole. This reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The compound's structure is defined by its unique substitution pattern, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit notable antimicrobial activities. In various studies, these compounds have shown efficacy against a range of bacterial and fungal pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition compared to standard antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1a15 (E. coli)
1b19 (S. aureus)
Streptomycin28 (E. coli)
Imidil34 (C. albicans)

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . The sulfonyl group present in the molecule is believed to play a crucial role in its interaction with cellular targets.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modulation of their activity, affecting various cellular pathways. Additionally, the compound may influence cellular membrane permeability, further contributing to its biological effects.

Study on Antiviral Activity

A significant study focused on the antiviral properties of imidazole derivatives highlighted their potential in inhibiting viral replication. The research demonstrated that certain derivatives could effectively reduce viral load in infected cell lines, showcasing their therapeutic potential against viral infections .

Evaluation in Animal Models

In preclinical studies involving animal models, compounds similar to this compound exhibited promising results in reducing tumor growth and enhancing survival rates among treated subjects . These findings suggest that further investigation into this compound could lead to new therapeutic options for cancer treatment.

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